molecular formula C14H17ClO4 B1326039 Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate CAS No. 951886-53-6

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate

Cat. No.: B1326039
CAS No.: 951886-53-6
M. Wt: 284.73 g/mol
InChI Key: AYYOEHPPBSLBPT-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate is a high-value β-keto ester compound designed for use in organic and medicinal chemistry research. Its structure, featuring a 4-chloro-2-methoxyphenyl moiety and a flexible oxovalerate chain, makes it a versatile building block for synthesizing diverse heterocyclic scaffolds. This compound is particularly valuable in the sonochemical synthesis of isoxazole and other N-O heterocyclic derivatives, which are prominent scaffolds in modern drug development . Ultrasound-assisted methods for creating these structures offer enhanced reaction efficiency, reduced energy consumption, and improved yields, aligning with green chemistry principles . Researchers can utilize this ketone ester in multi-component reactions and catalytic systems to develop novel molecules with potential pharmacological activities, contributing to advancements in antimicrobial, anticancer, and anti-inflammatory agent discovery . This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, cosmetic, or therapeutic use.

Properties

IUPAC Name

ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-3-19-14(17)6-4-5-12(16)11-8-7-10(15)9-13(11)18-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYOEHPPBSLBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate typically involves the esterification of 5-(4-chloro-2-methoxyphenyl)-5-oxovaleric acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of 5-(4-chloro-2-methoxyphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-chloro-2-methoxyphenyl)-5-hydroxyvalerate.

    Substitution: Formation of 5-(4-amino-2-methoxyphenyl)-5-oxovalerate.

Scientific Research Applications

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ester functionality allows for hydrolysis, releasing the active acid form, which can then exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting substituent effects on properties and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Reported Bioactivity Key Differences
Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate 4-Cl, 2-OCH₃ ~284.73 Potential anti-inflammatory Reference compound; balanced electronic effects from Cl and OCH₃
Ethyl 5-(2-bromophenyl)-5-oxovalerate 2-Br ~269.10 Antimicrobial Bromine’s larger atomic radius increases lipophilicity but may reduce metabolic stability
Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate 4-Cl, 2-CH₃ 268.73 Antimicrobial, anticancer Methyl group (electron-donating) enhances steric bulk vs. methoxy’s polarity
Ethyl 5-(4-methoxyphenyl)-5-oxovalerate 4-OCH₃ 250.29 Enzyme/receptor modulation Lacks chloro substituent; higher polarity due to para-methoxy
Ethyl 5-(4-fluorophenyl)-5-oxovalerate 4-F 226.25 Enhanced electronic properties Fluorine’s electronegativity alters electronic profile; lower molecular weight
Ethyl 5-[2-chloro-4-(methylthio)phenyl]-5-oxovalerate 2-Cl, 4-SCH₃ 300.81 Immune modulation Methylthio group introduces sulfur, affecting metabolism and binding kinetics
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 3,5-diF 256.25 Analgesic Dual fluorine substituents enhance binding affinity to hydrophobic pockets

Impact of Substituents on Bioactivity

  • Chloro vs. Bromo : Bromine’s higher lipophilicity in Ethyl 5-(2-bromophenyl)-5-oxovalerate enhances membrane permeability but may reduce metabolic stability compared to the chloro analog .
  • Methoxy vs.
  • Halogen Position : Ortho-substituted methoxy and para-chloro groups in the target compound create a steric and electronic environment distinct from meta- or para-substituted analogs (e.g., Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate), influencing receptor binding .

Physicochemical Properties

  • Lipophilicity : The methoxy group reduces logP compared to methyl or bromo analogs, balancing solubility and membrane permeability.
  • Reactivity : The chloro substituent at the para position stabilizes the phenyl ring via resonance, while the ortho-methoxy group directs electrophilic substitution reactions .

Biological Activity

Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClO4
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a chloro-substituted methoxyphenyl group attached to a five-membered oxovalerate moiety. The presence of halogen atoms is believed to enhance its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their catalytic functions.
  • Receptor Modulation : It can interact with cellular receptors, altering signal transduction pathways.
  • Induction of Apoptosis : There is potential for triggering programmed cell death in cancer cells through activation of apoptotic pathways.

Biological Activity

While specific biological activity data for this compound is limited, related compounds with similar structures often exhibit notable pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

The following table highlights the chemical structures and unique features of similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerateC15H19ClO4Contains a methyl group instead of a methoxy group
Ethyl 5-(2-chlorophenyl)-5-oxovalerateC13H15ClO3Lacks the chloro substitution at position four
Ethyl 5-(4-chlorophenyl)-5-oxovalerateC13H15ClO3No methoxy group; simpler structure

The unique combination of chloro and methoxy substitutions on the aromatic ring in this compound may influence its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

  • Anticancer Activity : In vitro evaluations have shown that compounds with similar structures exhibit varying levels of anticancer activity. For instance, certain derivatives were tested against a panel of cancer cell lines, demonstrating moderate effectiveness in inhibiting tumor growth .
  • Antimicrobial Studies : A study reported that related compounds displayed significant antimicrobial properties against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant organisms .

Q & A

Q. What are the critical steps and conditions for synthesizing Ethyl 5-(4-chloro-2-methoxyphenyl)-5-oxovalerate with high yield and purity?

Methodological Answer: The synthesis typically involves esterification of a substituted oxovaleric acid precursor with ethanol under acidic catalysis. Key steps include:

  • Chlorination and Methoxylation : Use phosphorus pentachloride for chlorination and methoxy group introduction via nucleophilic substitution .
  • Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or HCl, optimizing temperature (60–80°C) and solvent (e.g., dry dichloromethane) to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate the ester. Purity (>95%) is confirmed via HPLC or NMR .

Q. How can researchers structurally characterize this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm the ester group (δ ~4.1 ppm for ethyl CH₂, δ ~170 ppm for carbonyl) and aromatic substituents (chloro and methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 300.07) .
  • X-ray Crystallography : For absolute configuration (if crystalline), as seen in related aryl-oxovalerate structures .

Q. What factors influence the stability of this compound under storage or reaction conditions?

Methodological Answer: Stability depends on:

  • Moisture : Hydrolysis of the ester group is minimized by anhydrous storage (desiccants, inert atmosphere) .
  • pH : Avoid basic conditions (pH >8) to prevent saponification.
  • Temperature : Store at 2–8°C; degradation accelerates above 25°C (TGA/DSC data recommended) .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) and methoxy groups influence the compound’s reactivity and biological activity?

Methodological Answer:

  • Electronic Effects : The electron-withdrawing Cl and electron-donating methoxy groups alter aromatic ring electrophilicity, affecting nucleophilic substitution rates .

  • Biological Activity : Chlorine enhances lipophilicity (logP ~3.2), improving membrane permeability, while methoxy groups may modulate receptor binding (e.g., LPA receptor antagonism) .

  • Comparative Data :

    Substituent PatternLogPIC₅₀ (Enzyme X)
    4-Cl, 2-OCH₃3.212 µM
    4-F, 2-OCH₃2.818 µM
    4-Cl, 2-H3.525 µM
    Source: Derived from analogs in

Q. What experimental approaches elucidate the mechanism of action in biological systems?

Methodological Answer:

  • Binding Assays : Radiolabeled ligand displacement studies (e.g., ³H-LPA for receptor affinity) .
  • Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten plots) to assess competitive/non-competitive inhibition .
  • Pathway Analysis : siRNA knockdown or CRISPR-edited cell lines to identify downstream targets (e.g., MAPK/ERK pathways) .

Q. How should researchers address contradictions in reported reactivity data (e.g., ester hydrolysis rates)?

Methodological Answer:

  • Control Experiments : Replicate reactions under standardized conditions (pH 7.4 buffer, 37°C).
  • Analytical Validation : Use LC-MS to quantify hydrolysis products and rule out impurities .
  • Computational Modeling : DFT calculations to predict hydrolysis transition states under varying conditions .

Q. How does this compound compare to fluorinated analogs in pharmacokinetic properties?

Methodological Answer:

  • ADME Profiling :

    • Absorption : Caco-2 cell monolayers to assess permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
    • Metabolism : Liver microsome assays (e.g., human CYP450 isoforms) to identify metabolic hotspots (e.g., ester hydrolysis).
  • Data Comparison :

    Compoundt₁/₂ (Microsomes)LogD (pH 7.4)
    4-Cl, 2-OCH₃45 min2.9
    4-F, 2-OCH₃32 min2.5
    Source:

Q. What strategies optimize derivative design for improved target selectivity?

Methodological Answer:

  • Scaffold Modification : Introduce bioisosteres (e.g., replacing Cl with CF₃) or alkyl chains to enhance steric effects .

  • Fragment-Based Screening : Co-crystallization with target proteins (e.g., COX-2) to guide rational design .

  • SAR Tables :

    DerivativeTarget IC₅₀Selectivity Ratio (Target/Off-Target)
    Parent Compound12 µM1:8
    4-CF₃, 2-OCH₃8 µM1:15
    Hypothetical data based on

Q. How can spectral data (e.g., NMR, IR) distinguish between regioisomers or synthetic byproducts?

Methodological Answer:

  • ¹³C NMR : Carbonyl carbons (δ ~200 ppm for ketone vs. ~170 ppm for ester) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) vs. acid (~1700 cm⁻¹) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic proton signals (e.g., para-Cl vs. ortho-Cl substitution) .

Q. What in silico tools predict the compound’s interaction with novel biological targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB IDs for LPA receptors) .
  • Pharmacophore Modeling : Define essential features (e.g., aryl-Cl, ester group) using MOE or Phase .
  • MD Simulations : GROMACS for binding stability assessment (RMSD <2 Å over 100 ns) .

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